4-imidazo[1,2-a]pyridin-8-ylPhenol
Overview
Description
4-imidazo[1,2-a]pyridin-8-ylPhenol is a heterocyclic compound that features both imidazo[1,2-a]pyridine and phenol moieties. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural characteristics and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imidazo[1,2-a]pyridin-8-ylPhenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The phenol group can be introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. Catalysts such as transition metals and specific reaction conditions like temperature and pH are optimized for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-imidazo[1,2-a]pyridin-8-ylPhenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazo[1,2-a]pyridine and phenol moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridin-8-ylPhenol derivatives.
Scientific Research Applications
4-imidazo[1,2-a]pyridin-8-ylPhenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Medicine: Explored as a lead compound in drug discovery and development due to its pharmacological potential.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-imidazo[1,2-a]pyridin-8-ylPhenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-8-ylphenol |
InChI |
InChI=1S/C13H10N2O/c16-11-5-3-10(4-6-11)12-2-1-8-15-9-7-14-13(12)15/h1-9,16H |
InChI Key |
SANSIUGTQBPEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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